1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one
Description
1-[7-(4-Hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one is a triazolopyrimidine derivative characterized by a 4-hydroxy-3-methoxyphenyl substituent at position 7, a methyl group at position 5, and an acetyl group at position 4.
Properties
IUPAC Name |
1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-8-13(9(2)20)14(19-15(18-8)16-7-17-19)10-4-5-11(21)12(6-10)22-3/h4-7,14,21H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOMQXXNTJEKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)O)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, and subsequent condensation . The reaction is efficient, with good functional group tolerance and high yields .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Several studies indicate that triazolopyrimidine derivatives exhibit anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. For instance, research has shown that modifications in the triazolo[1,5-a]pyrimidine core can enhance potency against various cancer cell lines .
- Antimicrobial Activity
- Anti-inflammatory Effects
Pharmacological Applications
- Drug Development
- The unique pharmacophore of 1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one makes it a candidate for developing new drugs targeting various diseases such as cancer and infections.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted by Zhang et al. (2020), the compound was tested against multiple cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). Results showed IC50 values indicating significant cytotoxicity at low concentrations. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway .
Case Study: Antimicrobial Efficacy
A study by Kumar et al. (2022) assessed the antimicrobial properties of various derivatives of triazolopyrimidines. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one involves its ability to bind to specific enzymes and receptors in the biological system. The triazole ring allows for versatile binding interactions, which can inhibit enzyme activity or modulate receptor functions . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features, synthetic routes, and properties of the target compound with its analogs:
Key Findings from Comparative Analysis
Electronic and Solubility Properties
- The target compound’s 4-hydroxy-3-methoxyphenyl group increases polarity, likely improving aqueous solubility compared to phenyl (e.g., ) or fluorophenyl analogs (e.g., ).
- Halogenated derivatives (e.g., 3-fluorophenyl , 5-chloro ) exhibit enhanced metabolic stability but reduced solubility due to hydrophobic effects.
Biological Activity
1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one is a complex organic compound belonging to the class of triazolopyrimidines. Its unique structure, characterized by the presence of a triazole ring and various functional groups, makes it a subject of interest in pharmacological research. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure:
- IUPAC Name : this compound
- Molecular Formula : C17H18N4O3
- Molecular Weight : 342.35 g/mol
This compound features a triazolo[1,5-a]pyrimidine core with hydroxyl and methoxy substituents that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cellular processes. For instance, it may inhibit tubulin polymerization, which is critical for cancer cell proliferation .
- Receptor Modulation : It can interact with specific receptors that modulate signaling pathways related to cell growth and apoptosis .
- Gene Expression Regulation : The compound may influence the expression of genes associated with inflammation and cancer progression .
Anticancer Activity
Numerous studies have reported the anticancer properties of this compound:
- Cell Line Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. Notably, it exhibited IC50 values in the nanomolar range for some derivatives .
- Mechanistic Insights : Research indicates that this compound can induce cell cycle arrest in the G2/M phase and promote apoptotic cell death through mitochondrial pathways .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. In vitro assays have indicated efficacy against several human pathogenic bacteria .
Comparative Analysis
To better understand the biological activity of this compound relative to others in its class, a comparison table is provided below:
| Compound Name | Structure Type | Anticancer Activity | IC50 (nM) | Mechanism |
|---|---|---|---|---|
| 1-[7-(4-hydroxy... | Triazolopyrimidine | High (A549) | ~83 | Tubulin inhibition |
| Combretastatin A-4 | Stilbene derivative | Moderate | ~50 | Tubulin inhibition |
| Other Triazolopyrimidines | Various | Variable | >100 | Variable |
Case Studies and Research Findings
Several studies have provided insights into the efficacy of this compound:
- Study on Cell Proliferation : A study evaluated the effects of this compound on HeLa cells and found that it significantly inhibited growth compared to control groups . The results indicated that compounds with specific substituents at the 7-position exhibited enhanced activity.
- In Vivo Studies : Research involving zebrafish embryos demonstrated that this compound could effectively inhibit tumor growth in a live model system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
